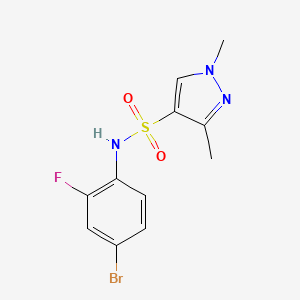![molecular formula C21H26N2O3 B6014608 3-ethoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide](/img/structure/B6014608.png)
3-ethoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide, also known as EMB-001, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. EMB-001 is a benzamide derivative that has been synthesized through a multi-step process, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of 3-ethoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide involves its binding to the ATP-binding site of protein kinases, which leads to the inhibition of their activity. This results in the downregulation of various signaling pathways that are involved in cell growth and proliferation, ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the major advantages of using 3-ethoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide in lab experiments is its high selectivity for protein kinases, which allows for the specific targeting of signaling pathways involved in disease progression. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a safe and effective therapeutic agent. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which may limit its widespread use.
将来の方向性
There are several future directions for the research and development of 3-ethoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide. One potential application is in the treatment of cancer, where further studies are needed to determine its efficacy in different types of cancer and in combination with other therapies. Additionally, this compound may have potential applications in the treatment of neurodegenerative disorders, where further studies are needed to determine its neuroprotective effects and potential side effects. Finally, further studies are needed to optimize the synthesis process of this compound and to develop more efficient methods for its production.
合成法
The synthesis of 3-ethoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide involves a multi-step process that starts with the reaction of 4-morpholineethanamine with 2-bromoacetophenone to produce 2-(4-morpholinyl)-2-phenylethyl ketone. This intermediate is then reacted with ethyl 4-aminobenzoate in the presence of palladium catalyst to produce this compound.
科学的研究の応用
3-ethoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
3-ethoxy-N-(2-morpholin-4-yl-2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-2-26-19-10-6-9-18(15-19)21(24)22-16-20(17-7-4-3-5-8-17)23-11-13-25-14-12-23/h3-10,15,20H,2,11-14,16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXOHEOGXXAOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NCC(C2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-dihydro-1H-inden-1-yl)-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6014531.png)

![2-(4-fluorophenyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6014546.png)


![1-[cyclohexyl(methyl)amino]-3-(3-{[(dicyclopropylmethyl)(methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6014569.png)

![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6014586.png)
![7-(3-methoxybenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6014603.png)
![[(4-hydroxy-5-isobutyl-6-methyl-2-pyrimidinyl)thio]acetic acid](/img/structure/B6014607.png)
![N-(2,4-dimethylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6014614.png)
![N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B6014621.png)
![7-(4-isopropylbenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6014627.png)
![1-cyclohexyl-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6014644.png)
